

Spectroscopic Validation of 2-Ethyl-4-iodoaniline: A Comparative Guide

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Compound of Interest

Compound Name: 2-Ethyl-4-iodoaniline

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This guide provides a comprehensive analysis of the spectroscopic methods used to validate the structure of **2-Ethyl-4-iodoaniline**. Due to the limited availability of direct experimental spectra for **2-Ethyl-4-iodoaniline** in public databases, this guide leverages a comparative approach. By examining the spectroscopic data of structurally related analogs—2-ethylaniline, 4-iodoaniline, and 4-iodo-2-methylaniline—we can confidently predict and interpret the spectral characteristics of the target molecule. This guide presents the expected data in clearly structured tables and offers detailed experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data for 2-Ethyl-4-iodoaniline

The following tables summarize the predicted and observed spectroscopic data for **2-Ethyl-4-iodoaniline** and its structural analogs. These predictions are based on established principles of spectroscopy and analysis of the provided reference spectra.

Table 1: Predicted ^1H NMR Data for **2-Ethyl-4-iodoaniline** and Comparison with Analogs (in CDCl_3)

Proton Assignment	Predicted Chemical Shift (δ , ppm) for 2-Ethyl-4-iodoaniline	Observed for 2-Ethylaniline[1] [2]	Observed for 4-Iodoaniline[3]	Observed for 4-Iodo-2-methylaniline
-CH ₂ -CH ₃ (t)	~1.25	~1.24	-	~2.21 (-CH ₃)
-CH ₂ -CH ₃ (q)	~2.60	~2.59	-	-
-NH ₂ (s, br)	~3.80	~3.65	~3.61	~3.84
Ar-H (H-6)	~6.55 (d)	~6.68 (d)	6.45 (d)	6.66 (d)
Ar-H (H-5)	~7.35 (dd)	~7.05 (m)	7.39 (d)	6.95 (dd)
Ar-H (H-3)	~7.45 (d)	~7.05 (m)	-	7.47 (d)

Table 2: Predicted ¹³C NMR Data for **2-Ethyl-4-iodoaniline** and Comparison with Analogs (in CDCl₃)

Carbon Assignment	Predicted Chemical Shift (δ , ppm) for 2-Ethyl-4-iodoaniline	Observed for 2-Ethylaniline[4]	Observed for 2-Iodoaniline[5]	Observed for 4-Iodo-2-methylaniline
-CH ₂ -CH ₃	~14.0	13.8	-	20.0 (-CH ₃)
-CH ₂ -CH ₃	~24.0	23.9	-	-
C-4 (C-I)	~83.0	-	84.5	84.5
C-6	~115.0	115.3	114.9	114.8
C-2 (C-Et)	~130.0	127.8	-	122.7
C-5	~138.0	128.5	129.5	130.2
C-3	~139.0	118.6	139.1	139.2
C-1 (C-NH ₂)	~145.0	143.9	146.9	144.4

Table 3: Predicted IR Absorption Data for **2-Ethyl-4-iodoaniline** and Comparison with Analogs

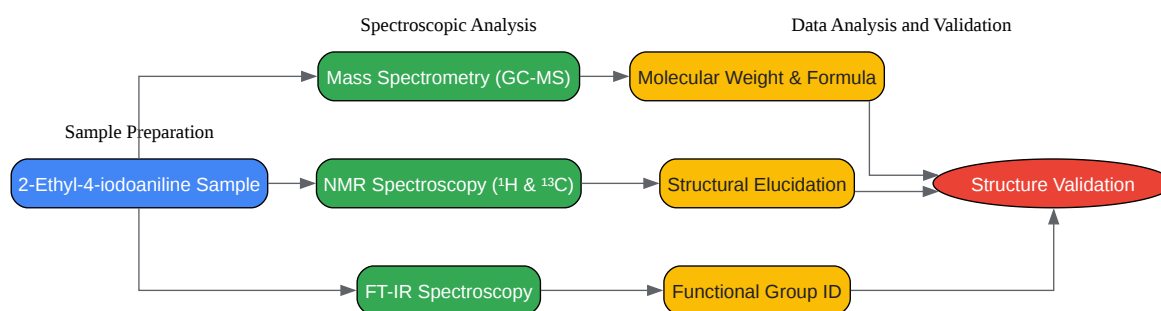
Functional Group	Vibrational Mode	Predicted Wavenumber (cm ⁻¹) for 2-Ethyl-4-iodoaniline	Observed for 4-Iodoaniline[6][7]	Observed for 2-Iodoaniline[8]
N-H	Symmetric Stretch	~3400	3395	3420
N-H	Asymmetric Stretch	~3300	3305	3330
C-H (Aromatic)	Stretch	3020-3100	3030	3050
C-H (Aliphatic)	Stretch	2850-2970	-	-
C=C (Aromatic)	Stretch	1600-1620, 1480-1520	1615, 1490	1610, 1485
N-H	Scissoring	1600-1650	1620	1615
C-N	Stretch	1250-1340	1280	1300
C-I	Stretch	500-600	~515	~520

Table 4: Predicted Mass Spectrometry Fragmentation for **2-Ethyl-4-iodoaniline**

m/z Value	Proposed Fragment	Significance
247	[C ₈ H ₁₀ IN] ⁺	Molecular Ion (M ⁺)
232	[M - CH ₃] ⁺	Loss of a methyl radical from the ethyl group
120	[M - I] ⁺	Loss of an iodine radical
92	[M - I - C ₂ H ₄] ⁺	Loss of iodine followed by ethylene

Experimental Workflow and Methodologies

The validation of the structure of **2-Ethyl-4-iodoaniline** would follow a logical spectroscopic workflow.



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Caption: Workflow for the spectroscopic validation of **2-Ethyl-4-iodoaniline**.

Detailed Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of **2-Ethyl-4-iodoaniline** in 0.5-0.7 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **^1H NMR Acquisition:** Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

- **^{13}C NMR Acquisition:** Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled sequence should be used. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
- **Data Analysis:** Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration of the signals. Chemical shifts are reported in parts per million (ppm) relative to TMS.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
- **Data Acquisition:** Record the spectrum over a range of $4000\text{--}400\text{ cm}^{-1}$. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. Pay close attention to the N-H stretches of the amine, the C-H stretches of the aromatic and aliphatic portions, the C=C stretches of the aromatic ring, and the C-I stretch in the fingerprint region.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** Prepare a dilute solution of **2-Ethyl-4-iodoaniline** (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- **GC Separation:** Inject 1 μL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5ms or HP-5ms column). A typical temperature program would start at a low temperature (e.g., $50\text{ }^{\circ}\text{C}$), hold for a few minutes, and then ramp up to a higher temperature (e.g., $250\text{ }^{\circ}\text{C}$) to ensure elution of the compound.

- MS Detection: Use electron ionization (EI) at a standard energy of 70 eV. The mass spectrometer should be set to scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-300).
- Data Analysis: Identify the peak corresponding to **2-Ethyl-4-iodoaniline** in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion (M^+) and the major fragment ions. The fragmentation pattern should be consistent with the proposed structure. The presence of a prominent peak at m/z 127 would be indicative of the iodine atom.

By following these protocols and comparing the acquired data with the predicted values and the data from known analogs, researchers can confidently validate the structure of **2-Ethyl-4-iodoaniline**.

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